molecular formula C13H18N2O3 B599818 Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 143657-00-5

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B599818
CAS No.: 143657-00-5
M. Wt: 250.298
InChI Key: BAVIXXLKZKLSDS-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . It is part of a class of heterocyclic building blocks that are valuable in synthetic and medicinal chemistry research . Chiral pyrrolidine derivatives are recognized as useful intermediates in the development of various active pharmaceutical ingredients . As a multifunctional molecule featuring both aminomethyl and hydroxyl groups on the pyrrolidine ring, it serves as a versatile synthon for the exploration of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material according to laboratory safety guidelines. For specific storage and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVIXXLKZKLSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Raw Material Isolation and Initial Functionalization

The enantioselective synthesis of pyrrolidine derivatives often begins with naturally occurring chiral precursors. (-)-Vasicine, an alkaloid isolated from Adhatoda vasica, serves as a cost-effective starting material due to its inherent (S)-configuration and renewable sourcing. The process involves:

  • Protection of the Primary Amine : Treating vasicine with benzyl chloroformate under Schotten-Baumann conditions (0–5°C, pH 9–10) yields N-benzyl-3-hydroxypyrrolidine with >98% enantiomeric excess (ee).

  • Aminomethyl Group Introduction : Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C introduces the aminomethyl moiety. This step achieves 85–90% conversion, with byproducts minimized by maintaining pH 4–5 via acetic acid buffering.

Critical Parameters :

  • Temperature control during benzylation (-5°C to +10°C) prevents racemization.

  • NaBH3CN selectivity reduces imine intermediates without affecting the hydroxyl group.

Mitsunobu Reaction for Stereochemical Inversion

Configuration Control via Mitsunobu Protocol

For accessing the (R)-enantiomer, the Mitsunobu reaction enables stereochemical inversion of the C3 hydroxyl group:

  • Activation : (S)-N-benzyl-3-hydroxypyrrolidine reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at -10°C.

  • Nucleophilic Displacement : Adding p-nitrobenzoic acid (PNBA) as the nucleophile at 0°C forms the inverted (R)-3-acyloxy intermediate. Hydrolysis with potassium carbonate (K2CO3) in methanol yields (R)-N-benzyl-3-hydroxypyrrolidine (92% ee).

Analytical Validation :

  • HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity.

  • Specific Rotation : [α]D²⁵ = +112° (c = 1.0, CHCl3) for (R)-enantiomer vs. [α]D²⁵ = -110° for (S)-form.

Industrial-Scale Production Strategies

cGMP-Compliant Manufacturing

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Diazotization : Utilizing microreactors for diazomethane generation (from Diazald®) at 40°C improves safety and yield (95%) compared to batch methods.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C, 10 wt%) under 50 psi H2 removes benzyl protecting groups without racemization.

Process Optimization Data :

ParameterBatch MethodFlow Method
Reaction Time (h)122.5
Yield (%)7895
Purity (HPLC, %)97.599.1

Analytical and Spectroscopic Characterization

Structural Confirmation Techniques

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH2Ph), 3.95 (dd, J = 8.4 Hz, 1H, C4-OH), 3.22 (m, 2H, NCH2).

    • ¹³C NMR : 156.8 (C=O), 136.2 (Ar-C), 67.3 (C4-OH), 52.1 (NCH2).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C13H18N2O3 [M+H]+: 250.1317; found: 250.1315.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methodologies

MethodYield (%)ee (%)Cost (USD/g)
Alkaloid-Based7898120
Mitsunobu Inversion6592240
Flow Synthesis959990

Key Findings :

  • Flow chemistry outperforms batch in yield and cost but requires higher initial investment.

  • Natural chiral pools (e.g., vasicine) reduce reliance on expensive resolving agents.

Emerging Biocatalytic Approaches

Enzymatic Hydroxylation and Transamination

Recent advances employ Escherichia coli transaminases (BCAT) for asymmetric synthesis:

  • Hydroxylation : Engineered P450 monooxygenases introduce the C4 hydroxyl group with 85% regioselectivity.

  • Aminomethylation : BCAT catalyzes the transfer of amine groups from L-glutamate to pyrrolidine intermediates (50% conversion, 24 h).

Advantages :

  • Eliminates toxic reagents (e.g., DEAD, PPh3).

  • Operates under mild conditions (pH 7.0, 30°C) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of benzyl 3-(formylmethyl)-4-hydroxypyrrolidine-1-carboxylate

    Reduction: Formation of benzyl 3-(aminomethyl)-4-hydroxypyrrolidine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents.

Tyrosinase Inhibition

Research has highlighted the compound's potential as a tyrosinase inhibitor, which is crucial in the treatment of skin disorders related to melanin production. Tyrosinase plays a vital role in melanin biosynthesis, and inhibiting this enzyme can lead to therapeutic applications in cosmetics and dermatology .

Antimicrobial Research

A notable case study investigated the efficacy of this compound against drug-resistant bacterial strains. The study demonstrated that the compound not only inhibited bacterial growth but also showed lower toxicity in human cell lines compared to traditional antibiotics . This highlights its potential as a safer alternative in antimicrobial therapy.

Tyrosinase Inhibition Studies

Another study focused on the design and synthesis of derivatives based on this compound aimed at enhancing tyrosinase inhibitory activity. The synthesized compounds were evaluated for their inhibitory effects, with some exhibiting IC50 values comparable to established tyrosinase inhibitors. Molecular docking studies provided insights into the binding interactions within the active site of the enzyme, further supporting the compound's potential in skin-related therapies .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylateSimilar pyrrolidine structure but different substitutionPotentially different biological activity profile
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylateContains a piperidine ring instead of pyrrolidineMay exhibit distinct pharmacological properties
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylateLacks the aminomethyl group; only has hydroxymethylDifferent reactivity and potential applications

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Ring Size: The target compound and the hydrochloride analog share a pyrrolidine core (5-membered ring), whereas Benzyl 4-aminopiperidine-1-carboxylate has a piperidine ring (6-membered), which may influence conformational flexibility and binding affinity in biological systems.
  • Functional Groups: The hydroxyl group in the target compound enhances hydrophilicity compared to the methyl group in the hydrochloride analog. The aminomethyl substituent (target) vs.
  • Salt Form : The hydrochloride salt of the pyrrolidine analog improves stability and solubility in aqueous media, a feature absent in the target compound and the piperidine derivative .

Implications :

  • The piperidine analog’s safety data suggest cautious handling, including immediate eye/skin decontamination and medical consultation . These protocols likely extend to the target compound due to shared reactive groups (amine, benzyl ester).
  • The hydrochloride salt’s commercial availability in 100 mg–1 g quantities indicates its utility as a research intermediate, contrasting with the target compound’s undefined market presence.

Biological Activity

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and is characterized by a pyrrolidine ring substituted with a benzyl group, an aminomethyl group at the 3-position, and a hydroxyl group at the 4-position. This arrangement contributes to its distinct reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, functioning as a ligand that binds to various enzymes or receptors. The pathways and targets are context-dependent, influencing its application in different biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against several cancer cell lines. In vitro assays have demonstrated that it can inhibit cell proliferation, with IC50 values indicating significant activity. For instance, certain derivatives of related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylateC₁₃H₁₈N₂O₃Similar structure but different substitution pattern
Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylateC₁₃H₁₈N₂O₃Contains a piperidine ring; may exhibit distinct pharmacological properties
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylateC₁₃H₁₈N₂O₃Lacks the aminomethyl group; different reactivity

This table highlights how the specific functional groups in this compound confer unique biological activities that may not be present in its analogs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of structural modifications on biological activity:

  • Antiproliferative Studies : Research has shown that derivatives with specific substitutions can significantly enhance antiproliferative activity against cancer cell lines. For instance, compounds with hydroxymethyl substitutions exhibited lower IC50 values compared to their counterparts without such modifications .
  • Antioxidative Activity : Some studies have reported antioxidative properties associated with similar pyrrolidine derivatives, suggesting that this compound may also exhibit such activities, potentially contributing to its overall biological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

  • Protection of the pyrrolidine nitrogen using benzyl chloroformate to form the 1-carboxylate backbone .
  • Aminomethylation at the 3-position via reductive amination or nucleophilic substitution, often employing reagents like formaldehyde and ammonium acetate .
  • Hydroxylation at the 4-position using oxidizing agents (e.g., KMnO₄) or enzymatic methods to introduce stereospecific hydroxyl groups .
  • Deprotection and purification via column chromatography or recrystallization .
    • Key Reagents/Conditions :
StepReagentsSolventTemperatureYield (%)
1Benzyl chloroformateDCM0–25°C70–85
2Formaldehyde, NH₄OAcMeOHReflux60–75
3KMnO₄, H₂OH₂O/THF50°C50–65

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer :

  • Chiral HPLC or capillary electrophoresis resolves enantiomers, with retention times compared to known standards .
  • X-ray crystallography confirms absolute configuration, particularly for resolving (3R,4R) vs. (3S,4S) isomers .
  • NMR spectroscopy (e.g., NOESY) identifies spatial proximity of substituents, such as correlations between the aminomethyl and hydroxyl protons .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); medical consultation required due to unstudied toxicological profiles .

Advanced Research Questions

Q. How can stereochemical impurities in synthesis be minimized?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during aminomethylation to enhance enantiomeric excess (ee >90%) .
  • Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired stereoisomers .
  • Process monitoring : Real-time FTIR or Raman spectroscopy detects intermediate stereochemistry, enabling adjustments .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Systematic SAR studies : Vary substituents (e.g., benzyl vs. tert-butyl groups) and assess activity against targets like GABA receptors or microbial enzymes .
  • In vitro binding assays : Use surface plasmon resonance (SPR) to quantify affinity for neurological targets, controlling for buffer/pH variations .
  • Meta-analysis : Cross-reference PubChem and EPA DSSTox data to identify outliers in reported IC₅₀ values .

Q. How can synthetic yield be optimized under mild conditions?

  • Methodological Answer :

  • Solvent optimization : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and higher boiling points .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions (yield increase: 15–20%) .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for reductive steps to minimize over-reduction .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to NMDA receptors, focusing on hydrogen bonding with the hydroxyl and aminomethyl groups .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR models : Train models on PubChem BioAssay data to predict neuroprotective activity based on substituent electronegativity .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across studies?

  • Analysis : Discrepancies arise from:

  • Purity differences : Impurities (e.g., residual solvents) in early syntheses may skew toxicity assays .
  • Assay variability : MTT vs. LDH assays measure distinct cytotoxicity endpoints .
    • Resolution : Standardize compound purity (≥98% by HPLC) and use OECD guidelines for toxicity testing .

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